![molecular formula C16H12F3N3O B4317165 2-PHENYL-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-7-YL]ACETAMIDE](/img/structure/B4317165.png)
2-PHENYL-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-7-YL]ACETAMIDE
Overview
Description
2-PHENYL-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-7-YL]ACETAMIDE is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the trifluoromethyl group in the compound enhances its metabolic stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-7-YL]ACETAMIDE typically involves the condensation of 2-phenylbenzimidazole with trifluoroacetic anhydride under controlled conditions . The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the intermediate products. The final product is purified by recrystallization from ethyl acetate to obtain a yellowish solid with a high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-PHENYL-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-7-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-PHENYL-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-7-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-PHENYL-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-7-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death . The trifluoromethyl group enhances the compound’s binding affinity to its targets, improving its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzimidazole: Lacks the trifluoromethyl group, resulting in lower metabolic stability and biological activity.
2-(trifluoromethyl)benzimidazole: Similar structure but lacks the phenyl group, affecting its overall activity.
Uniqueness
2-PHENYL-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-7-YL]ACETAMIDE is unique due to the presence of both the phenyl and trifluoromethyl groups, which enhance its metabolic stability, binding affinity, and biological activity. This makes it a promising candidate for further research and development in various fields .
Properties
IUPAC Name |
2-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c17-16(18,19)15-21-12-8-4-7-11(14(12)22-15)20-13(23)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEYSUWOTUWAPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2N=C(N3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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